molecular formula C21H19N5O3 B2700891 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1251692-91-7

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2700891
CAS No.: 1251692-91-7
M. Wt: 389.415
InChI Key: NPSDFHAZTCFFEQ-UHFFFAOYSA-N
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Description

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a pyrazine ring, contributes to its wide range of applications in scientific research and industry.

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been found to intercalate with dna , suggesting that this compound may also interact with DNA as its primary target.

Mode of Action

Based on the behavior of similar compounds, it is plausible that this compound interacts with its targets (potentially dna) through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription.

Result of Action

This could explain any observed antiviral or antimicrobial effects .

Preparation Methods

The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole and pyrazine precursors. One common method involves the nucleophilic substitution of a halogenated pyrazine with a triazole derivative under basic conditions . The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

Properties

IUPAC Name

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-7-9-16(10-8-14)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-17-6-4-3-5-15(17)2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSDFHAZTCFFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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